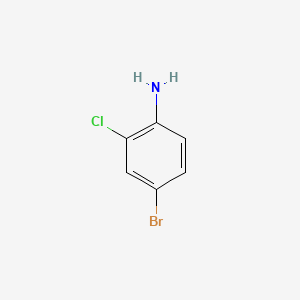

4-Bromo-2-chloroaniline

Overview

Description

Chemical Identity and Properties

4-Bromo-2-chloroaniline (CAS: 38762-41-3) is a halogenated aromatic amine with the molecular formula C₆H₅BrClN and a molar mass of 206.47 g/mol. It features a bromine atom at the para position and a chlorine atom at the ortho position relative to the amine group. Key physical properties include:

Preparation Methods

Multi-Step Synthesis via Acetanilide Intermediates

Acetylation of Aniline

The synthesis typically begins with acetylation of aniline to form acetanilide, a protective measure to direct subsequent halogenation. Reacting aniline with acetic anhydride under reflux yields acetanilide, which is isolated via crystallization. In one protocol, 2.9 g of aniline produced 5.21 g of wet acetanilide, though the reported melting point (106°C) deviated from literature values (114.3°C), suggesting impurities.

Para-Bromination of Acetanilide

Bromination at the para position is achieved using N-bromosuccinimide (NBS) in acetonitrile under irradiation. This step yielded 3.87 g of 4-bromoacetanilide from 4.49 g of acetanilide (86% yield), with a melting point of 140°C (literature: 166°C). TLC analysis confirmed product formation, though slight polarity differences between acetanilide and its brominated derivative necessitated careful interpretation.

Ortho-Chlorination of 4-Bromoacetanilide

Chlorination at the ortho position employs N-chlorosuccinimide (NCS) in acetonitrile at 20°C. A study reported 1.12 g of 4-bromo-2-chloroacetanilide from 5.21 g of starting material (21.5% yield), with a melting point of 125°C (literature: 151°C). Observations during reflux included color transitions from milky white to brown and precipitate dissolution, indicative of reaction progression.

Hydrolysis to 4-Bromo-2-Chloroaniline

The final step involves acidic hydrolysis using concentrated HCl in ethanol under reflux, followed by neutralization with NaOH. This deacetylates the intermediate, yielding 0.68 g of this compound (15% overall yield). The product exhibited a melting point of 51–56°C (literature: 70°C) and was characterized by ¹H-NMR, confirming the absence of acetyl groups.

Copper-Catalyzed Oxidative Bromination

Regioselective Bromination of Free Anilines

A 2021 method bypasses acetanilide intermediates by using CuSO₄·5H₂O, NaBr, and Na₂S₂O₈ to brominate free anilines regioselectively. This single-step approach avoids protective groups, achieving bromination para to the amino group. While yields were unspecified, the protocol emphasized operational simplicity and reduced reaction time.

Mechanistic Insights

The reaction proceeds via radical intermediates, with Na₂S₂O₈ acting as an oxidant to generate bromine radicals. Copper catalysis enhances selectivity, minimizing di- or trihalogenation byproducts. This contrasts with traditional electrophilic substitution, where directing groups are mandatory.

Direct Electrophilic Halogenation

Sequential Halogenation Without Protection

Early methods involved direct chlorination and bromination of aniline, though poor regiocontrol led to mixtures. For instance, brominating aniline with Br₂ in acetic acid yielded para-bromoaniline, but subsequent chlorination required harsh conditions (e.g., Cl₂ gas), complicating isolation.

Improved Selectivity with Lewis Acids

Incorporating Lewis acids like FeCl₃ during chlorination improved ortho selectivity. A 1966 study reported moderate yields using this approach, though side reactions (e.g., ring oxidation) remained problematic.

Analytical Validation and Challenges

Spectroscopic Characterization

¹H-NMR of this compound reveals a singlet at δ 5.2 ppm for the amino group and aromatic protons between δ 7.1–7.5 ppm. Crystallographic data (r.m.s. deviation = 0.018 Å) confirm near-planar geometry, with intermolecular N–H⋯N hydrogen bonds stabilizing the structure.

Yield Optimization and Impurities

Low overall yields (15–21.5%) in multi-step syntheses stem from incomplete reactions and purification losses. For example, hydrolysis inefficiencies and side products during chlorination reduced this compound yields. Recrystallization and column chromatography are critical for purity but exacerbate mass loss.

Industrial and Environmental Considerations

Scalability of Methods

The copper-catalyzed method offers scalability due to minimal steps and readily available reagents. Conversely, multi-step routes face challenges in large-scale solvent use (e.g., acetonitrile, ethanol) and energy-intensive reflux.

Green Chemistry Alternatives

Recent efforts focus on aqueous-phase reactions and recyclable catalysts. A 2020 study demonstrated bromination using H₂O₂ as an oxidant, reducing waste, though yields remained suboptimal compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloroaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

Reduction Reactions: Products include aminobenzenes and other reduced derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Bromo-2-chloroaniline is utilized in the synthesis of various bioactive compounds, including:

- Antibacterial Agents : It serves as a precursor for synthesizing compounds that exhibit antibacterial properties. Research has shown that derivatives of this compound can inhibit bacterial growth effectively .

- Antioxidants : The compound is involved in the preparation of antioxidants, which are crucial for combating oxidative stress in biological systems .

Case Study: Synthesis of Antibacterial Compounds

A study demonstrated the synthesis of novel antibacterial agents from this compound through a series of reactions involving coupling with different aromatic systems. The resulting compounds showed promising antibacterial activity against various pathogens, suggesting potential therapeutic applications .

Pharmaceutical Applications

The compound has been explored for its role in pharmaceutical impurity profiling. Its structural characteristics allow it to be used as a marker for identifying impurities in drug formulations, particularly those related to aromatic amines .

In material science, this compound is employed in the development of specialty polymers and dyes. Its halogenated structure enhances the thermal stability and chemical resistance of polymers.

Case Study: Development of Specialty Polymers

Research highlighted the use of this compound in synthesizing high-performance polymers that exhibit enhanced thermal stability. These materials have potential applications in electronics and aerospace industries due to their robust properties .

Environmental Chemistry

The compound's role in environmental chemistry is notable, particularly in studies assessing its degradation pathways and environmental impact. Understanding how this compound breaks down in various environmental conditions is crucial for evaluating its safety and ecological effects.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified pathways for degradation under UV light |

| Ecotoxicity Assessments | Evaluated toxicity levels in aquatic environments |

Mechanism of Action

The mechanism of action of 4-bromo-2-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Halogenated Anilines

Structural and Physical Properties

Key Observations :

- Halogen Positioning : Bromine at the para position enhances electrophilic substitution reactivity compared to ortho-substituted halogens .

- Substituent Effects : Bulky groups like butoxy reduce crystallinity and increase solubility in organic solvents .

Reactivity in Catalytic Reactions

Hydrodechlorination

In alkaline aqueous solutions with Al-Ni alloy catalysts, this compound undergoes complete dehalogenation to aniline, whereas 2,4,5-trichloroaniline retains 90% of its chlorine under the same conditions . This highlights the activating effect of bromine , which facilitates cleavage of the adjacent C–Cl bond.

Cross-Coupling Reactions

In Suzuki-Miyaura coupling, the bromine in this compound reacts preferentially with phenylboronic acid, leaving the chlorine substituent intact. This selectivity is attributed to the lower bond dissociation energy of C–Br vs. C–Cl .

Stability and Degradation Pathways

- Chlorination Resistance : Under aqueous chlorination, this compound is less prone to further halogenation compared to 2,4-dibromoaniline, which forms tribrominated byproducts .

- Mass Spectrometry Fragmentation : The m/z 203.921 ion is unique to this compound, arising from cleavage of the aromatic ring, whereas analogs like 3-bromo-5-chloro-2-methoxyaniline show distinct fragmentation patterns .

Biological Activity

4-Bromo-2-chloroaniline (C6H5BrClN) is an aromatic amine that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring both bromine and chlorine substituents on the aromatic ring, imparts distinctive biological activities that are crucial for its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C6H5BrClN

- Molecular Weight : 206.47 g/mol

- Melting Point : 70-72 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

This compound has been studied for its antimicrobial activities. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, its efficacy against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in developing antibacterial agents .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent. In vitro assays demonstrated that the compound can inhibit cell proliferation, particularly in breast and lung cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interference with DNA Synthesis : The compound may disrupt DNA replication processes, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) on the aromatic ring enhances the lipophilicity of the compound, which is essential for its interaction with biological membranes. The positioning of these substituents affects the compound's reactivity and biological profile. For example, the para-bromine and ortho-chlorine configuration appears to optimize its antimicrobial properties while minimizing toxicity to human cells .

Study on Antimicrobial Efficacy

A study conducted by researchers at Xiamen University assessed the antimicrobial properties of various halogenated anilines, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Cytotoxicity Assessment

In another investigation published in a peer-reviewed journal, this compound was tested on human cancer cell lines. The results revealed a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM across different cell types. These findings highlight the compound's potential utility in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H5BrClN |

| Molecular Weight | 206.47 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Organic solvents |

| Antimicrobial MIC | 32 µg/mL (against S. aureus) |

| Cytotoxic IC50 | 15–30 µM |

Q & A

Q. What synthetic routes yield 4-bromo-2-chloroaniline with high purity, and how can reaction conditions be optimized?

Basic

The pivaloylation method described in Reference Example 3 (European Patent Application) achieves 96% yield by reacting this compound with pivaloyl chloride under controlled conditions . Key optimization parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Stoichiometry : Use a 1:1.2 molar ratio of substrate to pivaloyl chloride.

- Purification : Recrystallize from petroleum ether to remove unreacted starting materials.

Validate purity via NMR (e.g., δ 7.6–7.9 ppm aromatic protons) and EIMS (M⁺ at m/z 237) .

Q. How does the crystal structure of this compound influence its physicochemical properties?

Basic

Single-crystal X-ray diffraction reveals an orthorhombic lattice (space group P2₁2₁2₁) with unit cell parameters a = 10.965 Å, b = 15.814 Å, c = 4.023 Å . The planar molecular geometry (r.m.s. deviation = 0.018 Å) and intermolecular N–H⋯N (3.172 Å) and N–H⋯Br hydrogen bonds create layered packing . These interactions may:

- Increase thermal stability : Strong hydrogen bonding elevates melting points (observed mp 67–70°C ).

- Reduce solubility : Planar stacking limits dissolution in nonpolar solvents.

Q. How should researchers resolve discrepancies in reported NMR data for this compound derivatives?

Advanced

Discrepancies in spectral data (e.g., δ 8.53 ppm for NH in Reference Example 3 vs. δ 6.5–7.0 ppm in other anilines) arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift NH proton signals due to hydrogen-bonding interactions .

- Substituent electronic effects : Electron-withdrawing groups (Br, Cl) deshield aromatic protons.

Methodology :

Replicate experiments using identical solvents and concentrations.

Cross-validate with computational NMR (DFT calculations).

Compare with crystallographic data to confirm substituent positions .

Q. What advanced techniques characterize the electrochemical stability of halogenated anilines like this compound?

Advanced

Electrochemical degradation studies on analogous compounds (e.g., 4-chloroaniline) suggest:

- Anodic oxidation : At Pb/PbO₂ anodes, halogenated anilines undergo dehalogenation and nitro-group formation .

- Reactive intermediates : OH and HO₂ radicals drive decomposition, detected via HPLC and GC-MS .

Protocol : - Use cyclic voltammetry to identify redox potentials.

- Monitor TOC reduction and intermediate formation (e.g., maleic acid) over time.

Q. How can researchers design derivatives of this compound for supramolecular applications?

Advanced

The compound’s halogen and amine groups enable diverse functionalization:

- Tröger’s base analogues : React with formaldehyde to form diazocine derivatives with adjustable dihedral angles (e.g., 110.9° in 2,8-dibromo-4,10-dichloro Troger’s base) .

- Coordination polymers : Utilize Br and Cl as ligands for transition metals (e.g., Pd-catalyzed cross-coupling).

Synthetic strategy :

Protect the amine with pivaloyl or Boc groups.

Perform Suzuki-Miyaura coupling for aryl-aryl bond formation.

Q. What crystallographic parameters are critical for refining the structure of this compound?

Advanced

Key refinement metrics from X-ray data (MoKα radiation, λ = 0.71073 Å):

- R-factor : ≤0.033 (indicates high data accuracy) .

- Displacement parameters : Anisotropic refinement for Br/Cl atoms (µ = 6.17 mm⁻¹).

- Hydrogen bonding : Constrain N–H distances to 0.86–0.89 Å during refinement .

Use SHELXTL for extinction correction and Flack parameter analysis (absolute structure determination) .

Q. How do intermolecular interactions affect the reactivity of this compound in solid-state reactions?

Advanced

The N–H⋯Br and N–H⋯N hydrogen-bonded network :

- Stabilizes intermediates : Facilitates regioselective halogen exchange in mechanochemical reactions.

- Limits diffusion : Reduces reaction rates in solid-state Suzuki couplings compared to solution-phase.

Experimental design : - Grind with Pd(OAc)₂ and arylboronic acids.

- Monitor via in-situ Raman spectroscopy to track crystal lattice changes.

Q. What analytical workflows confirm the molecular structure of this compound beyond X-ray diffraction?

Basic

Combine:

- High-resolution MS : EIMS (m/z 237 M⁺) and HRMS for isotopic pattern matching (Br/Cl) .

- FT-IR : NH stretches (3350–3450 cm⁻¹) and C–Br/C–Cl vibrations (550–650 cm⁻¹).

- Multinuclear NMR : ¹³C NMR for quaternary carbon assignments (e.g., C-Br at δ 120–125 ppm) .

Properties

IUPAC Name |

4-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMZDDDQLHKGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027990 | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38762-41-3 | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.